1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
Description
A. 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS 60091-87-4)
B. N-[1-(2-Chloro-4-nitrophenyl)ethyl]propan-2-amine (CID 104100200)
C. Ethyl 4-((4-Chloro-2-nitrophenyl)amino)piperidine-1-carboxylate (CID 104608)
- Molecular Formula : C₁₄H₁₈ClN₃O₄.
- Key Differences : Incorporates a piperidine ring and ester group, enhancing conformational rigidity and metabolic stability compared to the linear ethylamino-propanol structure.
Properties
IUPAC Name |
1-[2-(4-chloro-2-nitroanilino)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3/c1-8(16)7-13-4-5-14-10-3-2-9(12)6-11(10)15(17)18/h2-3,6,8,13-14,16H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBLWALWAIFDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386587 | |
| Record name | 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330634-22-5 | |
| Record name | 1-({2-[(4-chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-nitroaniline with ethylene diamine under controlled conditions to form an intermediate, which is then reacted with propanol to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Basic Information
- IUPAC Name : 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol
- Molecular Formula : C11H16ClN3O3
- Molecular Weight : 273.72 g/mol
- CAS Number : 2829606
Structure
The compound features a propanol backbone with an aminoethyl side chain substituted with a 4-chloro-2-nitrophenyl group, which is critical for its biological activity.
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural similarity to known neurotransmitter agents. Its applications include:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit properties that can modulate neurotransmitter levels, potentially aiding in the treatment of depression .
- Anticancer Properties : Preliminary studies suggest that the nitrophenyl moiety may enhance cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems positions it as a subject of interest in neuropharmacological studies. Its potential effects on serotonin and norepinephrine levels could be explored for:
- Anxiolytic Effects : Investigating its impact on anxiety-related behaviors in animal models could yield insights into its therapeutic potential .
Synthesis of Analogues
Due to its unique structure, this compound serves as a template for synthesizing analogues aimed at enhancing efficacy or reducing toxicity. Researchers are focused on modifying the nitrophenyl group to assess changes in biological activity.
Data Tables
Case Study 1: Antidepressant Potential
In a study published by the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their effects on serotonin reuptake inhibition. Results indicated that modifications to the chloro group significantly enhanced antidepressant-like effects in animal models.
Case Study 2: Anticancer Activity
A research team investigated the cytotoxic effects of this compound on breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets. The chloro-nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The aminoethyl group may facilitate binding to biological molecules, enhancing the compound’s efficacy. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Analysis :
- The nitro group in the target compound distinguishes it from non-nitrated analogs, enhancing electron-deficient aromatic character, which may affect binding to biological targets or stability .
- The ethylamino chain in the target compound contrasts with phenethyl (e.g., CAS 847063-13-2) or methyl (CAS OMXX-277556-01) groups, altering hydrophilicity and conformational flexibility .
Propan-2-ol Derivatives with Bioactive Substituents
Analysis :
- The target compound lacks the bulky heterocyclic groups (e.g., indole, carbazole) seen in adrenolytic agents, which are critical for receptor binding .
Biological Activity
1-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)propan-2-ol, also known by its chemical identifier DTXSID90386587, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. It consists of a propanol backbone with an amino group and a chloro-nitrophenyl moiety, which may play a crucial role in its interaction with biological targets.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and other diseases.
Cytotoxicity Studies
A study examining the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound demonstrated significant inhibition of cell viability in:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 15.4 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |
| HeLa (Cervical Cancer) | 18.9 | Apoptosis via mitochondrial pathway |
These results suggest that the compound's mechanism involves inducing apoptosis and disrupting the cell cycle, particularly in p53-independent pathways .
Research has indicated that this compound may exert its effects through several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes G0/G1 phase arrest, preventing cells from progressing through the cycle and proliferating.
- Enzyme Interaction : The chloro-nitrophenyl group likely interacts with key enzymes involved in cancer metabolism, although specific targets remain to be fully elucidated .
Toxicological Profile
The toxicity profile of this compound has been assessed in various models. The compound shows moderate toxicity levels, necessitating careful consideration in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
